
Fitc-ova (323-339)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
FITC-OVA (323-339) is a fluorescently labeled peptide derived from the ovalbumin protein, specifically from the sequence 323-339. This peptide is conjugated with fluorescein isothiocyanate (FITC), which allows it to be used in various fluorescence-based assays. The sequence of FITC-OVA (323-339) is ISQAVHAAHAEINEAGR, and it is known for its role in immunological research, particularly in studying T-cell activation and major histocompatibility complex (MHC) class II binding .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of FITC-OVA (323-339) involves the synthesis of the peptide sequence ISQAVHAAHAEINEAGR followed by conjugation with fluorescein isothiocyanate. The peptide is typically synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions for SPPS include the use of a resin-bound starting material, protected amino acids, and coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide synthesis is complete, the peptide is cleaved from the resin and deprotected.
The conjugation with FITC is performed by reacting the free amine groups of the peptide with fluorescein isothiocyanate under basic conditions. The reaction is typically carried out in a buffer solution at a pH of around 8.5 to 9.0 .
Industrial Production Methods
Industrial production of FITC-OVA (323-339) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring a purity of ≥95% .
化学反应分析
Types of Reactions
FITC-OVA (323-339) primarily undergoes conjugation reactions due to the presence of reactive amine groups in the peptide sequence. The most common reaction is the conjugation with fluorescein isothiocyanate to form the fluorescently labeled peptide.
Common Reagents and Conditions
Coupling Reagents: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Cleavage Reagents: Trifluoroacetic acid (TFA)
Conjugation Reagents: Fluorescein isothiocyanate (FITC)
Buffer Solutions: pH 8.5 to 9.0 for FITC conjugation .Major Products
The major product of these reactions is the FITC-labeled peptide FITC-OVA (323-339), which is used in various fluorescence-based assays .
科学研究应用
FITC-OVA (323-339) has a wide range of applications in scientific research:
Immunology: It is used to study T-cell activation and MHC class II binding. .
Vaccine Development: It is used in the development and testing of vaccines, particularly in understanding the immune response to specific antigens.
Drug Delivery: It is used to investigate the delivery and targeting of peptide-based drugs.
作用机制
FITC-OVA (323-339) exerts its effects by binding to MHC class II molecules on the surface of antigen-presenting cells. This binding facilitates the presentation of the peptide to CD4+ T cells, leading to T-cell activation and an immune response. The fluorescein label allows for the tracking and visualization of the peptide in various assays, providing insights into the molecular pathways involved in antigen processing and presentation .
相似化合物的比较
Similar Compounds
OVA 257-264: Another peptide derived from ovalbumin, but it is an MHC class I epitope and is used to study CD8+ T-cell responses.
EndoFit™ Ovalbumin: A high-quality ovalbumin protein used for in vivo studies.
Uniqueness
FITC-OVA (323-339) is unique due to its specific sequence and fluorescent labeling, which makes it particularly useful for fluorescence-based assays. Its ability to bind MHC class II molecules and activate CD4+ T cells distinguishes it from other peptides that may target different MHC classes or lack fluorescent labeling .
属性
分子式 |
C101H142N28O31S |
|---|---|
分子量 |
2276.4 g/mol |
IUPAC 名称 |
(4S)-5-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[6-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]hexanoylamino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C101H142N28O31S/c1-12-47(5)80(127-75(135)19-15-14-16-32-109-100(161)118-54-20-23-60-59(34-54)98(158)160-101(60)61-24-21-57(131)37-71(61)159-72-38-58(132)22-25-62(72)101)95(154)126-70(43-130)93(152)122-63(26-29-73(102)133)87(146)115-53(11)86(145)128-79(46(3)4)94(153)124-68(36-56-41-107-45-112-56)91(150)116-50(8)83(142)113-51(9)85(144)123-67(35-55-40-106-44-111-55)90(149)117-52(10)84(143)120-65(28-31-78(139)140)89(148)129-81(48(6)13-2)96(155)125-69(39-74(103)134)92(151)121-64(27-30-77(137)138)88(147)114-49(7)82(141)110-42-76(136)119-66(97(156)157)18-17-33-108-99(104)105/h20-25,34,37-38,40-41,44-53,63-70,79-81,130-132H,12-19,26-33,35-36,39,42-43H2,1-11H3,(H2,102,133)(H2,103,134)(H,106,111)(H,107,112)(H,110,141)(H,113,142)(H,114,147)(H,115,146)(H,116,150)(H,117,149)(H,119,136)(H,120,143)(H,121,151)(H,122,152)(H,123,144)(H,124,153)(H,125,155)(H,126,154)(H,127,135)(H,128,145)(H,129,148)(H,137,138)(H,139,140)(H,156,157)(H4,104,105,108)(H2,109,118,161)/t47-,48-,49-,50-,51-,52-,53-,63-,64-,65-,66-,67-,68-,69-,70-,79-,80-,81-/m0/s1 |
InChI 键 |
ROUPDCKTPNOIHB-BWDNWUFESA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
规范 SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC1=CNC=N1)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CC2=CNC=N2)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)CCCCCNC(=S)NC3=CC4=C(C=C3)C5(C6=C(C=C(C=C6)O)OC7=C5C=CC(=C7)O)OC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


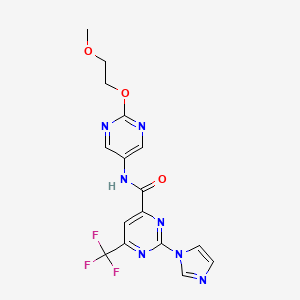
![2-Pyridinecarboxamide, 4-[[6-[[[[4-chloro-3-(trifluoromethyl)phenyl]amino]iminomethyl]amino]-3-pyridinyl]oxy]-N-methyl-](/img/structure/B12386121.png)
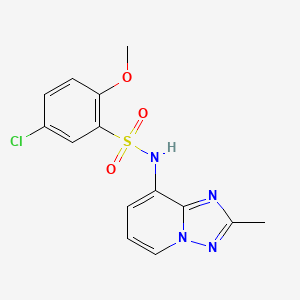
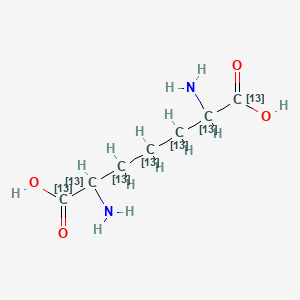
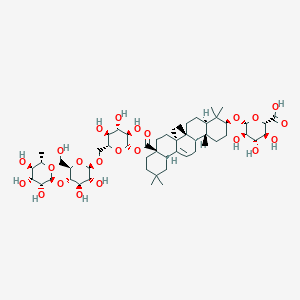
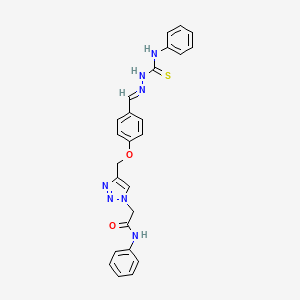






![1-[(1S)-2-[(2R)-2-(1-benzothiophen-7-yl)pyrrolidin-1-yl]-1-(5-bromo-2-methoxyphenyl)-2-oxoethyl]-3-(1,2,3,4-tetrahydroquinolin-6-ylmethyl)urea](/img/structure/B12386182.png)

